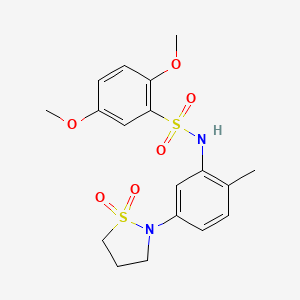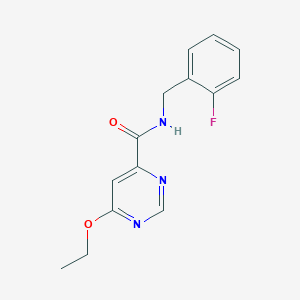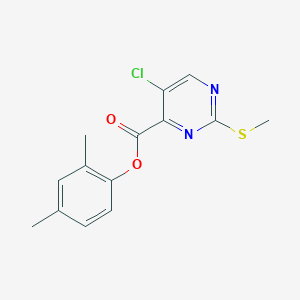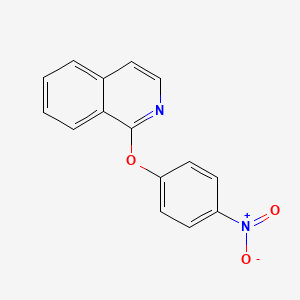
1-(4-Nitrophenoxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Nitrophenoxy)isoquinoline” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline . It consists of a benzene ring fused to a pyridine ring . Isoquinoline and its derivatives are important components of many biologically active products .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry . Various methods have been developed for the synthesis of isoquinoline and its derivatives . These include the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Chemical Reactions Analysis
Isoquinoline can undergo various chemical reactions . For example, it can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to produce isoquinolines . It can also undergo a copper (I)-catalyzed tandem reaction with 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Carcinogenic Properties
- The metabolism of related compounds like 4-nitroquinoline-1-oxide, a known carcinogen, was studied, revealing an enzyme in rat liver that converts it to a more active carcinogenic form. This enzyme was found in normal liver and some hepatomas (Sugimura, Okabe, & Nagao, 1966).
Genotoxicity and Mutagenicity
- The clastogenicity of 4-Nitroquinoline 1-oxide (4NQO), a compound structurally related to 1-(4-Nitrophenoxy)isoquinoline, is linked to cytotoxicity and varies among cell types. It is used as a positive control in genotoxicity assays due to its mutagenic and carcinogenic properties (Brüsehafer et al., 2015).
Catalysis and Synthesis
- Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to tetrahydroisoquinoline-derived iminium ions, a process relevant to synthetic chemistry and potentially applicable to derivatives of this compound (Arokianathar et al., 2018).
Anticancer Research
- Derivatives of isoquinoline like isoquinoline-1-carboxaldehyde thiosemicarbazone showed significant antineoplastic activity, suggesting potential research avenues for this compound in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Anti-acetylcholinesterase Activity
- Nitro-containing tetrahydroprotoberberines, structurally related to this compound, have demonstrated potent inhibitory activity against acetylcholinesterase, suggesting potential applications in neurodegenerative diseases treatment (Huang et al., 2012).
Electronic and Photophysical Properties
- Theoretical studies on compounds like 4-hydroxyquinazoline and their nitration process provide insights into the electronic and photophysical properties of related compounds, potentially applicable to this compound (Makhloufi et al., 2018).
Environmental Contaminant Degradation
- A gene cluster in Rhodococcus opacus SAO101 involved in degrading p-Nitrophenol (structurally similar to this compound) suggests potential bioremediation applications (Kitagawa, Kimura, & Kamagata, 2004).
Zukünftige Richtungen
Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research into the synthesis and potential applications of isoquinoline derivatives, including “1-(4-Nitrophenoxy)isoquinoline”.
Eigenschaften
IUPAC Name |
1-(4-nitrophenoxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)12-5-7-13(8-6-12)20-15-14-4-2-1-3-11(14)9-10-16-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZYFVSZYJKRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


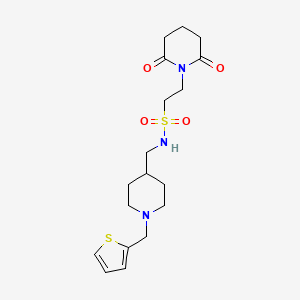
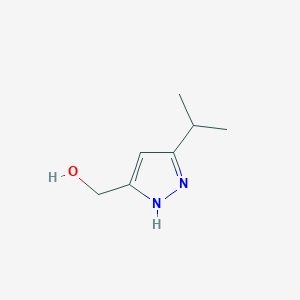
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454887.png)
![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)
![ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2454891.png)

![N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2454893.png)
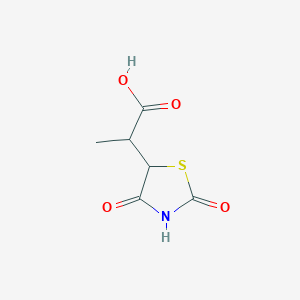
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2454898.png)
